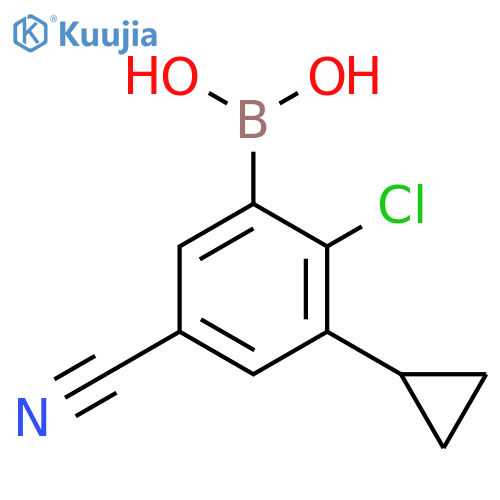

Cas no 2225179-47-3 (2-Chloro-3-cyclopropyl-5-cyanophenylboronic acid)

2-Chloro-3-cyclopropyl-5-cyanophenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-cyclopropyl-5-cyanophenylboronic acid

- Boronic acid, B-(2-chloro-5-cyano-3-cyclopropylphenyl)-

- 2225179-47-3

- (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid

-

- インチ: 1S/C10H9BClNO2/c12-10-8(7-1-2-7)3-6(5-13)4-9(10)11(14)15/h3-4,7,14-15H,1-2H2

- InChIKey: DORCHIACRSDIJE-UHFFFAOYSA-N

- ほほえんだ: B(C1=CC(C#N)=CC(C2CC2)=C1Cl)(O)O

計算された属性

- せいみつぶんしりょう: 221.0414864g/mol

- どういたいしつりょう: 221.0414864g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.2Ų

2-Chloro-3-cyclopropyl-5-cyanophenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C904960-25mg |

2-Chloro-3-cyclopropyl-5-cyanophenylboronic acid |

2225179-47-3 | 95% | 25mg |

¥4,046.40 | 2022-09-02 |

2-Chloro-3-cyclopropyl-5-cyanophenylboronic acid 関連文献

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

2-Chloro-3-cyclopropyl-5-cyanophenylboronic acidに関する追加情報

Comprehensive Overview of 2-Chloro-3-cyclopropyl-5-cyanophenylboronic acid (CAS No. 2225179-47-3)

2-Chloro-3-cyclopropyl-5-cyanophenylboronic acid (CAS No. 2225179-47-3) is a specialized boronic acid derivative widely utilized in pharmaceutical and agrochemical research. This compound belongs to the arylboronic acid family, which plays a pivotal role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Its unique structure, featuring a cyclopropyl group and a cyano substituent, makes it a valuable intermediate for designing novel bioactive molecules. Researchers are increasingly focusing on this compound due to its potential applications in drug discovery, particularly in targeting kinase inhibitors and protease inhibitors, which are hot topics in oncology and antiviral research.

The growing demand for high-purity boronic acids like 2-Chloro-3-cyclopropyl-5-cyanophenylboronic acid reflects trends in precision medicine and green chemistry. With the rise of AI-driven drug discovery, computational chemists frequently search for such building blocks to accelerate fragment-based drug design (FBDD). The compound’s CAS number (2225179-47-3) is often queried in chemical databases like SciFinder and Reaxys, underscoring its relevance in high-throughput screening. Additionally, its chloro and cyano functional groups offer versatility in further derivatization, aligning with the industry’s shift toward modular synthesis.

From a synthetic perspective, 2-Chloro-3-cyclopropyl-5-cyanophenylboronic acid is synthesized via directed ortho-metalation or halogen-lithium exchange followed by boronation. Its stability under aqueous conditions and compatibility with Pd-catalyzed reactions make it ideal for bioconjugation and material science applications. Recent studies highlight its use in developing fluorescent probes for cellular imaging, a trending area in diagnostic biotechnology. As sustainability gains traction, researchers also explore its role in catalytic C-C bond formation under mild conditions, reducing reliance on toxic reagents.

In the context of market trends, suppliers of CAS 2225179-47-3 emphasize GMP-compliant production to meet regulatory standards for pharmaceutical intermediates. The compound’s patent landscape reveals filings related to heterocyclic compound synthesis, particularly for anticancer agents. For laboratories, handling recommendations include storage under inert atmosphere to preserve its reactivity. As structure-activity relationship (SAR) studies gain momentum, this boronic acid’s role in optimizing drug bioavailability continues to attract attention from both academia and industry.

Future directions for 2-Chloro-3-cyclopropyl-5-cyanophenylboronic acid research may involve cryo-EM studies to elucidate its binding modes with biological targets or integration into DNA-encoded libraries for next-gen screening. Its compatibility with flow chemistry setups further positions it as a candidate for industrial-scale synthesis. With the global boronic acid market projected to expand, driven by personalized therapeutics, this compound exemplifies the intersection of cutting-edge chemistry and biomedical innovation.

2225179-47-3 (2-Chloro-3-cyclopropyl-5-cyanophenylboronic acid) 関連製品

- 308817-68-7(Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI))

- 921806-11-3(N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide)

- 1368923-97-0(5-(1H-pyrrol-3-yl)-1,2-oxazol-3-amine)

- 20274-91-3(H-Arg-Gly-Glu-OH trifluoroacetate salt)

- 1525994-82-4(4-(3-bromo-5-chlorophenyl)butanoic acid)

- 2361801-23-0(N-[1-(1-Cyclopropylethyl)-1H-pyrazol-4-yl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)

- 1806116-37-9(Ethyl 4-amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-2-acetate)

- 565207-41-2(ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate)

- 867042-23-7(ethyl 4-(3-methanesulfonamidophenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate)

- 2228649-92-9(O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine)